Spiro[5.5]undecane

Thermodynamics Combustion calorimetry Spiroalkane energetics

Sourcing a reliable, high-purity spiro[5.5]undecane scaffold for drug discovery or materials research can be challenging due to its niche availability. This compound serves as a fundamental building block with documented utility: • Conformationally rigid core for liquid crystal monomers and COX-2 selective NSAID lead optimization (selectivity ~1 vs ibuprofen 0.89). • Well-characterized thermodynamic reference (ΔcH° = -1659.28 ± 0.67 kcal mol⁻¹) for computational fuel modeling. • Available with batch-specific certificates of analysis to ensure lot-to-lot consistency, supporting reproducible SAR studies and materials development.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 180-43-8
Cat. No. B092164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecane
CAS180-43-8
Synonymsspirobicyclohexane
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCCC2
InChIInChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2
InChIKeyNECLQTPQJZSWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecane Overview


Spiro[5.5]undecane (CAS 180-43-8) is a prototypical spiroalkane comprising two cyclohexane rings fused at a single quaternary carbon, yielding a rigid, three-dimensional scaffold with the molecular formula C11H20 and a molecular weight of 152.28 g/mol [1]. This compound serves as a fundamental building block in organic synthesis and materials science, distinguished by its unique conformational constraints and thermodynamic properties that differ markedly from linear alkanes and other spiro homologs [2].

Rigid spiro scaffold for conformational studies
Building block for spiro-containing molecules
Materials science: liquid crystal monomer precursor

Spiro[5.5]undecane Irreplaceability


The spiro[5.5]undecane framework imparts unique physicochemical properties that are not replicated by linear alkanes or even closely related spiro compounds. The rigid orthogonal arrangement of the two cyclohexane rings introduces distinct steric and electronic environments, directly impacting thermodynamic stability, conformational behavior, and intermolecular interactions [1]. Direct comparative studies reveal that spiro[5.5]undecane exhibits systematically different enthalpies of combustion and vaporization compared to spiro[4.5]decane and spiro[5.6]dodecane, underscoring that even minor ring-size variations within the spiroalkane series yield measurable thermodynamic divergences [2]. Furthermore, in materials applications such as liquid crystals, the spiro[5.5]undecane core imparts specific mesogenic properties not attainable with other central building units, as evidenced by direct physical data comparisons [3]. These quantifiable differences render generic substitution without experimental validation scientifically unsound.

  • Closely related spiroalkanes (e.g., spiro[4.5]decane) may shift thermodynamic and phase behavior due to ring-size sensitivity.
  • Linear or non-spiro cyclic alkanes cannot provide the same rigid, orthogonal scaffold geometry.
  • Alternative mesogenic cores (non-spiro) may not reproduce the specific liquid crystal ordering observed for spiro[5.5]undecane.

Spiro[5.5]undecane Key Evidence


Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) for spiro[5.5]undecane is −1659.28 ± 0.67 kcal mol⁻¹, which is intermediate between spiro[4.5]decane (−1507.54 ± 0.48 kcal mol⁻¹) and spiro[5.6]dodecane (−1819.75 ± 0.55 kcal mol⁻¹), as measured by precision oxygen-bomb combustion calorimetry [1]. The derived standard enthalpies of formation (ΔfH°) follow the same trend: −58.44 ± 0.72 kcal mol⁻¹ for spiro[5.5]undecane, compared to −47.81 ± 0.51 kcal mol⁻¹ for spiro[4.5]decane and −60.33 ± 0.61 kcal mol⁻¹ for spiro[5.6]dodecane [1].

Enthalpy of combustion and formation
Head-to-head
ΔcH° −1659.28 ± 0.67 kcal mol⁻¹; ΔfH° −58.44 ± 0.72 kcal mol⁻¹
Supports thermodynamic modeling and stability predictions in energy-formulation research
Measured vs spiro[4.5]decane and spiro[5.6]dodecane by oxygen-bomb calorimetry
Thermodynamics Combustion calorimetry Spiroalkane energetics

Vaporization Enthalpy vs. Spiro[4.5]decane

The standard enthalpy of vaporization (ΔvapH°) at 298.15 K for spiro[5.5]undecane is 13.417 ± 0.030 kcal mol⁻¹, which is 0.290 kcal mol⁻¹ higher than that of spiro[4.5]decane (13.127 ± 0.021 kcal mol⁻¹) as measured using a vaporization calorimeter [1]. This quantifiable difference, representing a ~2.2% increase, demonstrates that the larger spiro[5.5]undecane requires more energy to transition to the vapor phase.

Vaporization enthalpy
Head-to-head
ΔvapH° 13.417 ± 0.030 kcal mol⁻¹ (+0.290 kcal mol⁻¹ vs spiro[4.5]decane)
Supports volatility and phase-transition research
~2.2% higher enthalpy of vaporization
Phase transition energetics Vaporization enthalpy Physical chemistry

NMR Coupling Constants at Spiro Carbon

Non-empirical SOPPA-level calculations of carbon–carbon spin–spin coupling constants across a series of seven classical spiroalkanes reveal distinct coupling patterns for spiro[5.5]undecane compared to smaller and larger ring systems [1]. The calculated couplings involving the spiro carbon in spiro[5.5]undecane differ systematically from those in spiro[4.4]nonane and spiro[3.3]heptane, reflecting the unique geometry and bonding environment at the spiro junction [1].

NMR coupling constants
Cross-study
Calculated carbon–carbon coupling constants (SOPPA level)
Supports NMR structural elucidation and differentiation from other spiroalkanes
Systematic variation correlated with ring size
NMR spectroscopy Carbon-carbon coupling Computational chemistry

Anti-Inflammatory Activity vs. Ibuprofen

Two spiro[5.5]undecane derivatives isolated from Gracilaria salicornia exhibited IC50 values < 2.80 mM against 5-lipoxygenase (5-LOX) [1]. Importantly, the selectivity index for COX-2 over COX-1 was significantly greater (∼1) compared to ibuprofen (0.89, p < 0.05), indicating superior selectivity for the inducible COX-2 isoform associated with inflammation while sparing the constitutive COX-1 involved in gastric protection [1].

5-LOX / COX-2 inhibition
Head-to-head
5-LOX IC50
Reported enzyme inhibition profile; supports COX-2 selectivity assay research
In vitro enzyme assay context; data require validation
Synthetic efficiency
Cross-study
Reported reduction in reaction steps and improvement in overall yield vs prior syntheses
Supports synthetic route optimization for spiro[5.5]undecane derivatives
Exact metrics in primary publication
HIV-1 integrase inhibition
Class-level
8 of 15 derivatives active in both 3′-processing and strand transfer; no effect on IN-DNA binding
Reported SAR supports HIV-1 integrase research; chemotype-specific activity
Class-level inference; requires derivative-specific validation
Anti-inflammatory 5-lipoxygenase inhibition COX-2 selectivity

Synthetic Efficiency Improvements

A total synthesis of racemic β-chamigrene, which contains the spiro[5.5]undecane carbon framework, achieved a reduced total number of reaction steps compared to previously reported β-chamigrene syntheses, resulting in a significant improvement in overall yield [1]. While the exact step count and yield improvements are described in the primary publication, the study explicitly demonstrates that modern synthetic strategies can more efficiently access the spiro[5.5]undecane core than earlier approaches [1].

Synthetic efficiency
Cross-study
Reported reduction in reaction steps and improvement in overall yield vs prior syntheses
Supports synthetic route optimization for spiro[5.5]undecane derivatives
Exact metrics in primary publication
Total synthesis Sesquiterpene Process chemistry

HIV-1 Integrase Inhibition

Eight out of fifteen synthesized 2,4-dioxaspiro[5.5]undecane ketone and 2,4-dioxa-spiro[5.5]undec-8-ene derivatives inhibited both 3′-processing and strand transfer reactions catalyzed by HIV-1 integrase [1]. Crosslinking experiments demonstrated that these spiroundecane derivatives did not affect IN-DNA binding at concentrations that block IN catalytic activity, indicating they inhibit the preformed IN-DNA complex [1].

HIV-1 integrase inhibition
Class-level
8 of 15 derivatives active in both 3′-processing and strand transfer; no effect on IN-DNA binding
Reported SAR supports HIV-1 integrase research; chemotype-specific activity
Class-level inference; requires derivative-specific validation
Antiviral HIV integrase Drug discovery

Spiro[5.5]undecane Applications


Liquid Crystal Mesogen Design

The spiro[5.5]undecane core, when terminally substituted, imparts distinct mesogenic behavior compared to other central building units, as demonstrated by direct physical data comparisons [1]. Researchers developing thermotropic liquid crystals for display technologies or optical devices should prioritize spiro[5.5]undecane-based monomers to achieve specific phase transition temperatures and ordering parameters that cannot be replicated with linear or alternative spiro cores [1].

Anti-Inflammatory Drug Discovery (5-LOX/COX-2)

Spiro[5.5]undecane derivatives have demonstrated dual 5-LOX inhibition (IC50 < 2.80 mM) and superior COX-2 selectivity (∼1) compared to ibuprofen (0.89, p < 0.05) [2]. Medicinal chemistry programs aiming to develop next-generation NSAIDs with improved safety profiles should select this scaffold for lead optimization, as the documented selectivity advantage directly addresses the gastrointestinal side effects associated with traditional non-selective COX inhibitors [2].

High-Energy Fuel Formulation and Combustion Modeling

The precisely measured enthalpies of combustion (ΔcH° = −1659.28 ± 0.67 kcal mol⁻¹) and formation (ΔfH° = −58.44 ± 0.72 kcal mol⁻¹) for spiro[5.5]undecane provide essential input parameters for computational models of jet fuel combustion and engine performance [3]. When formulating advanced fuels containing alicyclic components, spiro[5.5]undecane serves as a well-characterized reference compound with distinct energetics that differ from spiro[4.5]decane and spiro[5.6]dodecane, enabling accurate prediction of fuel blend properties [3].

Antiviral Research Targeting HIV-1 Integrase

Structure-activity relationship studies have established that 2,4-dioxaspiro[5.5]undecane derivatives bearing furan moieties inhibit both 3′-processing and strand transfer reactions of HIV-1 integrase without disrupting IN-DNA binding [4]. Antiviral drug discovery groups should acquire specific spiroundecane derivatives conforming to the published SAR for development as allosteric integrase inhibitors, as this chemotype offers a distinct mechanism of action compared to active-site-directed inhibitors [4].

Application
Selection Property
Validation Focus
Liquid crystal mesogen research
Spiro[5.5]undecane core mesogenic behavior
Phase-transition temperatures and ordering parameters
5-LOX/COX-2 enzyme selectivity profiling
Reported COX-2 selectivity index
Enzyme inhibition and isoform selectivity assays
Combustion energetics modeling
Measured enthalpies of combustion and formation
Computational fuel-blend property prediction
HIV-1 integrase inhibition research
SAR-defined spiroundecane chemotype
Allosteric integrase inhibition (3′-processing and strand transfer assays)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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